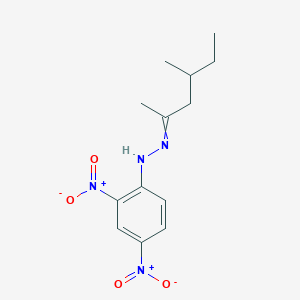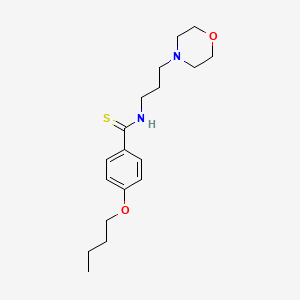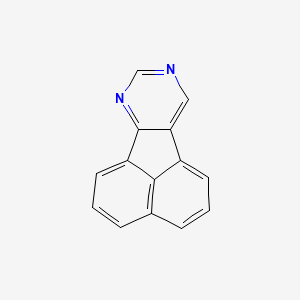
Acenaphtho(1,2-d)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho(1,2-d)pyrimidine is a polycyclic aromatic compound that belongs to the class of fused heterocyclic compounds It is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acenaphtho(1,2-d)pyrimidine typically involves multi-component reactions (MCRs). One common method is the one-pot three-component reaction, which involves the reaction of acenaphthoquinone, barbituric acid or its derivatives, and arylamines in ethanol under mild conditions. This method is advantageous due to its simplicity, high yields, and the absence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, catalyst-free conditions, and efficient purification techniques to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Acenaphtho(1,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Acenaphtho(1,2-d)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.
Industry: this compound derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of acenaphtho(1,2-d)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Acenaphtho(1,2-d)pyrimidine can be compared with other similar fused heterocyclic compounds, such as:
Acenaphtho(1,2-b)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Acenaphtho(1,2-b)pyrazine: Contains a pyrazine ring, offering different electronic properties.
Acenaphthoindolopyrimidine: A more complex structure with additional fused rings, leading to varied biological activities.
The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
34773-09-6 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |
InChI-Schlüssel |
SQMMLRRTYISLQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



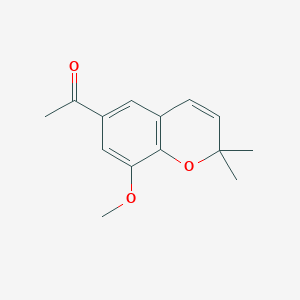

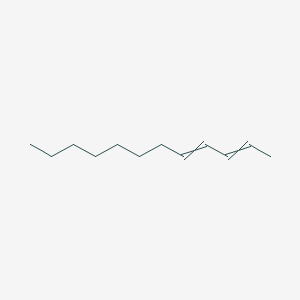
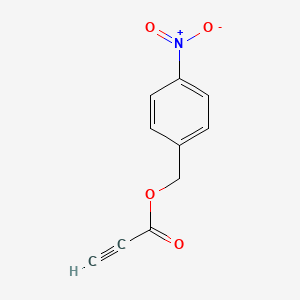

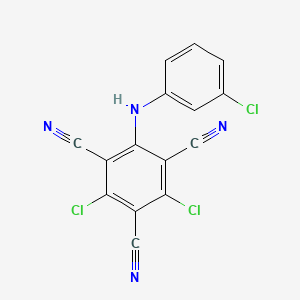
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
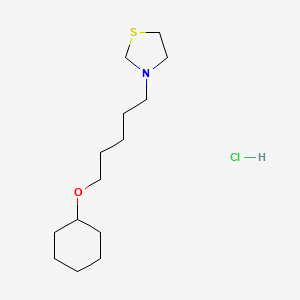
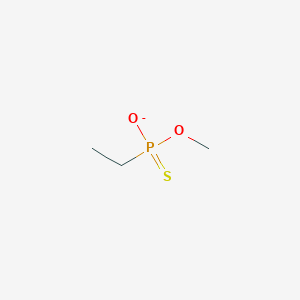
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
